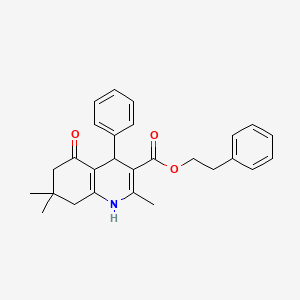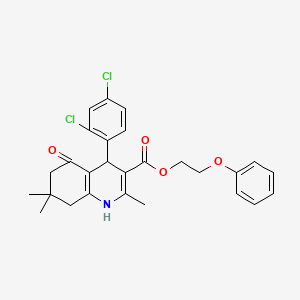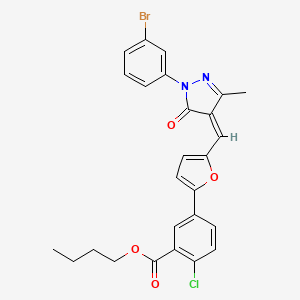
(2E)-N,N-dibenzyl-3-(4-methoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N,N-dibenzyl-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group and a dibenzylamine moiety attached to a propenamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N,N-dibenzyl-3-(4-methoxyphenyl)prop-2-enamide typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base such as pyridine to form 4-methoxycinnamic acid . This intermediate is then converted to its acid chloride using thionyl chloride. The final step involves the reaction of the acid chloride with dibenzylamine to yield the desired amide product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-N,N-dibenzyl-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The double bond in the propenamide backbone can be reduced to form a saturated amide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of N,N-dibenzyl-3-(4-methoxyphenyl)propionamide.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2E)-N,N-dibenzyl-3-(4-methoxyphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2E)-N,N-dibenzyl-3-(4-methoxyphenyl)prop-2-enamide is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The methoxyphenyl group may facilitate binding to specific enzymes or receptors, while the dibenzylamine moiety could enhance lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dibenzyl-3-(4-hydroxyphenyl)prop-2-enamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N,N-dibenzyl-3-(4-chlorophenyl)prop-2-enamide: Contains a chlorine atom instead of a methoxy group.
N,N-dibenzyl-3-(4-methylphenyl)prop-2-enamide: Features a methyl group in place of the methoxy group.
Uniqueness
(2E)-N,N-dibenzyl-3-(4-methoxyphenyl)prop-2-enamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and may affect the compound’s solubility and interaction with biological targets.
Propiedades
Fórmula molecular |
C24H23NO2 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
(E)-N,N-dibenzyl-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C24H23NO2/c1-27-23-15-12-20(13-16-23)14-17-24(26)25(18-21-8-4-2-5-9-21)19-22-10-6-3-7-11-22/h2-17H,18-19H2,1H3/b17-14+ |
Clave InChI |
VOMVRKKXSHTKBS-SAPNQHFASA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)C=CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11693186.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11693197.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B11693198.png)


![N'-[(E)-(2-Bromophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11693213.png)
![3-oxo-N-phenyl-3H-benzo[f]chromene-2-carboxamide](/img/structure/B11693220.png)
![2-methoxy-4-[(E)-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]-3-nitrophenyl acetate](/img/structure/B11693222.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(4-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11693223.png)
![N-(3-chloro-4-methylphenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B11693231.png)
![2-amino-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11693236.png)


